- Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior, Tetrahedron Letters, 2011, 52(17), 2062-2064

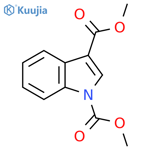

Cas no 942-24-5 (Methyl indole-3-carboxylate)

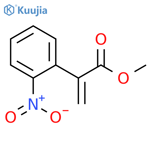

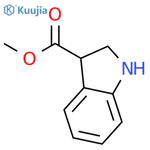

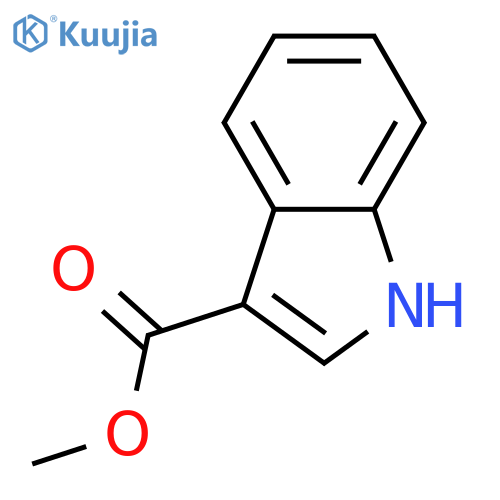

Methyl indole-3-carboxylate structure

Produktname:Methyl indole-3-carboxylate

Methyl indole-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Methyl indole-3-carboxylate

- methyl 1H-indole-3-carboxylate

- Methyl 3-indolecarboxylate

- 3-Methoxycarbonylindole

- 3-Carbomethoxyindole

- Methyl indolyl-3-carboxylate

- Indole-3-carboxylic Acid Methyl Ester

- [ "" ]

- 1H-Indole-3-carboxylic acid, methyl ester

- 1H-Indole-3-carboxylic acid methyl ester

- Indole-3-carboxylic acid, methyl ester

- QXAUTQFAWKKNLM-UHFFFAOYSA-N

- 3-carbomethoxy indole

- PubChem7506

- methylindole-3-carboxylate

- methyl indole 3-carboxylate

- 3-methoxycarbonyl-1H-indole

- KSC490C1F

- Indole-3-carboxylic acid, methyl ester (6CI, 7CI, 8CI)

- BCP00917

- Methyl indole-3-carboxylate, 99%

- 3-Methoxycarbonylindole, 3-Carbomethoxyindole, Methyl indolyl-3-carboxylate

- CHEBI:65019

- BDBM50250885

- AMY23351

- HMS1661G01

- F2190-0648

- Z57164966

- Q27133581

- FT-0628332

- SCHEMBL1093530

- SDCCGMLS-0065824.P001

- DTXSID10343334

- I0491

- HY-79635

- A15922

- Methyl 1H-indole-3-carboxylate #

- Indole-3-carboxylicacidmethylester

- PB47482

- 942-24-5

- Indole-3-carboxylic acid methyl ester, 99%

- AKOS000579454

- METHYL INDOLE-3- CARBOXYLATE

- MFCD00189407

- CS-D1229

- CHEMBL2270066

- I-2505

- InChI=1/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H

- AB9732

- SY020043

- 7T-1502

- EN300-18395

- DA-75467

- Indole-3-carboxylic Acid, Methyl Ester; 3-Methoxycarbonylindole; Methyl 1H-indole-3-carboxylate; Methyl Indole-3-carboxylate; Methyl Indolyl-3-carboxylate

- STK397421

-

- MDL: MFCD00189407

- Inchi: 1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3

- InChI-Schlüssel: QXAUTQFAWKKNLM-UHFFFAOYSA-N

- Lächelt: O=C(C1C2C(=CC=CC=2)NC=1)OC

- BRN: 142023

Berechnete Eigenschaften

- Genaue Masse: 175.06300

- Monoisotopenmasse: 175.063329

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 2

- Komplexität: 205

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: 3

- Topologische Polaroberfläche: 42.1

- XLogP3: 2.6

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.1999 (rough estimate)

- Schmelzpunkt: 148.0 to 152.0 deg-C

- Siedepunkt: 306.47°C (rough estimate)

- Flammpunkt: 154.4oC

- Brechungsindex: 1.5060 (estimate)

- Wasserteilungskoeffizient: Slightly soluble methanol and dimethyl sulfoxide. Insoluble in water.

- PSA: 42.09000

- LogP: 1.95450

- Löslichkeit: Nicht bestimmt

Methyl indole-3-carboxylate Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36-S37/39

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:IRRITANT

- Risikophrasen:R36/37/38

Methyl indole-3-carboxylate Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Methyl indole-3-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM112210-500g |

methyl 1H-indole-3-carboxylate |

942-24-5 | 95%+ | 500g |

$173 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0491-25g |

Methyl indole-3-carboxylate |

942-24-5 | 98.0%(GC) | 25g |

¥390.0 | 2022-05-30 | |

| TRC | M313520-10g |

Methyl indole-3-carboxylate |

942-24-5 | 10g |

$ 98.00 | 2023-09-07 | ||

| Enamine | EN300-18395-10.0g |

methyl 1H-indole-3-carboxylate |

942-24-5 | 95% | 10g |

$32.0 | 2023-05-02 | |

| MedChemExpress | HY-79635-10mM*1 mL in DMSO |

Methyl indole-3-carboxylate |

942-24-5 | 99.89% | 10mM*1 mL in DMSO |

¥266 | 2024-04-15 | |

| Life Chemicals | F2190-0648-10g |

Methyl indole-3-carboxylate |

942-24-5 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 395307-25G |

Methyl indole-3-carboxylate |

942-24-5 | 99% | 25G |

584.14 | 2021-05-17 | |

| TRC | M313520-50g |

Methyl indole-3-carboxylate |

942-24-5 | 50g |

$184.00 | 2023-05-17 | ||

| Fluorochem | 003455-100g |

Methyl indole-3-carboxylate |

942-24-5 | 99% | 100g |

£27.00 | 2022-03-01 | |

| Fluorochem | 003455-250g |

Methyl indole-3-carboxylate |

942-24-5 | 99% | 250g |

£86.00 | 2022-03-01 |

Methyl indole-3-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane , Water ; 1 min

Referenz

Synthetic Routes 2

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: Sodium chloride (exchanged products with divinylbenzene-butanediyl--bis-1vinylimidazoliumdisalicylate copolymer) , 1H-Imidazolium, 1,1′-(1,4-butanediyl)bis[3-ethenyl-, 2-hydroxybenzoate (1:2), po… Solvents: Water ; 12 h, rt

1.2 9 h, 110 °C

1.2 9 h, 110 °C

Referenz

- Anion exchange: a novel way of preparing hierarchical porous structure in poly(ionic liquid)s, Chemical Communications (Cambridge, 2017, 53(26), 3785-3788

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: Copper oxide (Cu2O) Solvents: Quinoline ; 2 h, 120 °C

Referenz

- Preparation method of novel indole compound with antibacterial property, China, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: tert-Butylamine Solvents: Methanol ; 0.5 h, reflux; reflux → rt

Referenz

- Cleavage of alkoxycarbonyl protecting groups from carbamates by t-BuNH2, Tetrahedron Letters, 2007, 48(1), 17-20

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethylformamide ; rt; 6 atm, rt → 110 °C; 72 h, 6 atm, 110 °C

Referenz

- Palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives, Synthesis, 2008, (6), 903-912

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Reagents: Triethylborane Solvents: Hexane ; rt; 30 min, rt

1.3 24 h, -15 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Triethylborane Solvents: Hexane ; rt; 30 min, rt

1.3 24 h, -15 °C

1.4 Reagents: Ammonium chloride Solvents: Water

Referenz

- Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl Triethylborate, Organic Letters, 2016, 18(15), 3918-3921

Synthetic Routes 11

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 2 - 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled

Referenz

- Preparation of [1,3-phenylenebis(methylidene)]bis[1H-indolyl(alkyl)carbohydrazide] as antibacterial agents, China, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C

Referenz

- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

Synthetic Routes 14

Reaktionsbedingungen

1.1 Catalysts: Sulfuric acid ; 16 h, reflux; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referenz

- Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agents, Pharmazie, 2017, 72(12), 707-713

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

Referenz

- Preparation of 3-carbomethoxyindole derivatives, Japan, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 0.5 h, 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.4 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → reflux; 5 h, reflux

1.2 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.4 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → reflux; 5 h, reflux

Referenz

- Amination/Cyclization Cascade by Acid-Catalyzed Activation of Indolenine for the One-Pot Synthesis of Phaitanthrin E, Organic Letters, 2016, 18(24), 6504-6507

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Water Solvents: Water

Referenz

- Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Carbon Solvents: Water ; 12 h, 0.1 MPa, 120 °C

Referenz

- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials, Chemical Science, 2022, 13(23), 6865-6872

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol

Referenz

- Methyl group at 1-position of stabilized indole as a protective group, Heterocycles, 1986, 24(10), 2791-2

Methyl indole-3-carboxylate Raw materials

- Benzeneacetic acid, α-methylene-2-nitro-, methyl ester

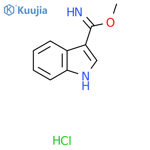

- methyl 1H-indole-3-carboximidoate hydrochloride

- 1H-Indole-1,3-dicarboxylic acid, 3-methyl 1-(phenylmethyl) ester

- 3,3-Dimethyl 1,2-dihydro-3H-indole-3,3-dicarboxylate

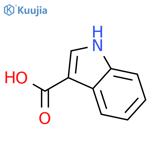

- 1H-indole-3-carboxylic acid

- Indole

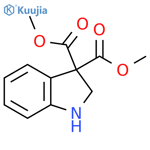

- Methyl indoline-3-carboxylate

- dimethyl 1H-indole-1,3-dicarboxylate

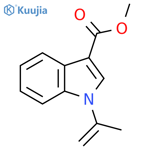

- Methyl 1-(1-methylethenyl)-1H-indole-3-carboxylate

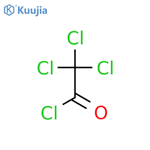

- trichloroacetyl chloride

- 1H-Indole-3-carboxylic acid, 1-[(benzoyloxy)methyl]-, methyl ester

Methyl indole-3-carboxylate Preparation Products

Methyl indole-3-carboxylate Lieferanten

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

(CAS:942-24-5)Methyl indole-3-carboxylate

Bestellnummer:sfd21204

Bestandsstatus:in Stock

Menge:200kg

Reinheit:99.9%

Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:39

Preis ($):discuss personally

Methyl indole-3-carboxylate Verwandte Literatur

-

Thomas B. Parsons,Cédric Ghellamallah,Louise Male,Neil Spencer,Richard S. Grainger Org. Biomol. Chem. 2011 9 5021

-

John W. Blunt,Brent R. Copp,Wan-Ping Hu,Murray H. G. Munro,Peter T. Northcote,Michèle R. Prinsep Nat. Prod. Rep. 2008 25 35

-

Fang Yang,Xie-Er Jian,Lin Chen,Yu-Feng Ma,Yu-Xia Liu,Wen-Wei You,Pei-Liang Zhao New J. Chem. 2021 45 21869

-

Takumi Abe,Yuka Takahashi,Yuki Matsubara,Koji Yamada Org. Chem. Front. 2017 4 2124

-

Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845

942-24-5 (Methyl indole-3-carboxylate) Verwandte Produkte

- 205873-58-1(Ethyl 1H-indole-7-carboxylate)

- 133831-28-4(Methyl 3-formylindole-6-carboxylate)

- 197506-83-5(Methyl 3-formyl-1H-indole-5-carboxylate)

- 227960-12-5(5-Methylindole-3-carboxylic acid methyl ester)

- 771-50-6(1H-indole-3-carboxylic acid)

- 312973-24-3(Methyl 3-formyl-1H-indole-7-carboxylate)

- 39830-66-5(Methyl 1H-indole-4-carboxylate)

- 776-41-0(Ethyl indole-3-carboxylate)

- 50820-65-0(Methyl 1H-indole-6-carboxylate)

- 93247-78-0(Methyl 1H-indole-7-carboxylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:942-24-5)Methyl indole-3-carboxylate

Reinheit:99%

Menge:1kg

Preis ($):320.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:942-24-5)Methyl indole-3-carboxylate

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung